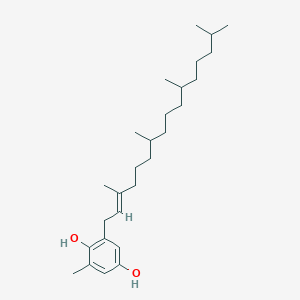

2-Methyl-6-phytylhydroquinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-6-phytylhydroquinone, also known as 6-phytyltoluquinol or MPBQ, belongs to the class of organic compounds known as diterpenoids. These are terpene compounds formed by four isoprene units. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in green vegetables and spinach. This makes this compound a potential biomarker for the consumption of these food products.

This compound is a member of the class of hydroquinones that is 2-methylbenzene-1,4-diol substituted by a phytyl group at position 6. It is a member of hydroquinones and a dihydroxytoluene.

Aplicaciones Científicas De Investigación

Biochemical Applications

1.1 Role in Vitamin E and Plastoquinone Synthesis

2-Methyl-6-phytylhydroquinone is an intermediate in the biosynthesis of tocopherols (vitamin E) and plastoquinones, which are essential for photosynthesis and oxidative stress responses in plants. The enzyme responsible for this conversion is known as 2-methyl-6-phytyl-1,4-hydroquinone methyltransferase, which catalyzes the methylation process necessary for the formation of these compounds .

Table 1: Comparison of Tocopherol and Plastoquinone Biosynthesis

| Compound | Function | Source |

|---|---|---|

| Tocopherols | Antioxidant, protects cell membranes | Found in various plants |

| Plastoquinones | Involved in photosynthesis and electron transport | Synthesized in chloroplasts |

Pharmacological Applications

2.1 Antioxidant Properties

Research indicates that this compound exhibits strong antioxidant activity, which can be beneficial in protecting cells from oxidative damage. This property makes it a candidate for therapeutic applications in diseases associated with oxidative stress, such as cancer and neurodegenerative disorders .

Case Study: Antioxidant Efficacy

A study demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cultured cells exposed to UVB radiation, suggesting its protective role against UV-induced cellular damage .

Agricultural Applications

3.1 Stress Resistance in Plants

This compound has been implicated in enhancing plant resilience to environmental stresses such as drought and salinity. By improving the antioxidant capacity of plants, this compound contributes to better survival rates under adverse conditions.

Table 2: Effects of this compound on Plant Stress Resistance

| Stress Type | Mechanism of Action | Observed Effect |

|---|---|---|

| Drought | Enhances antioxidant enzyme activity | Improved plant survival |

| Salinity | Reduces oxidative stress | Increased growth rates |

Industrial Applications

4.1 Use in Food Preservation

Due to its antioxidant properties, this compound can be utilized as a natural preservative in food products. Its ability to inhibit lipid peroxidation helps maintain food quality and extend shelf life.

Future Directions and Research Opportunities

Further research is warranted to explore the full potential of this compound in various fields:

- Pharmacology: Investigating its efficacy as a therapeutic agent against specific diseases.

- Agriculture: Developing bioengineering strategies to enhance its production in crops for improved stress resistance.

- Food Science: Assessing its effectiveness as a natural preservative compared to synthetic alternatives.

Análisis De Reacciones Químicas

Formation from Homogentisic Acid (HGA) and Phytyl Pyrophosphate (PP)

MPH is synthesized via phytyl transfer from PP to HGA, catalyzed by homogentisate phytyl transferase (HPT) (EC 2.5.1.116). This reaction occurs in chloroplasts and involves:

-

Substrates : HGA (derived from tyrosine degradation) and PP (from the isoprenoid pathway).

-

Mechanism : The phytyl group (C₂₀) of PP is transferred to the aromatic ring of HGA, forming MPH (C₂₇H₄₆O₂) .

| Reaction Component | Role |

|---|---|

| HGA | Aromatic precursor with hydroxyl groups |

| PP | Phytyl donor |

| HPT | Catalyzes phytyl transfer |

Methylation to 2,3-Dimethyl-5-Phytylhydroquinone (DMPH)

MPH undergoes methylation at the 3-position by 2-methyl-6-phytylhydroquinone methyltransferase (MPHMT) (EC 2.1.1.295):

-

Substrate : MPH.

-

Cofactor : S-adenosyl methionine (SAM) donates the methyl group.

Key Reaction :

MPH+SAMMPHMTDMPH+S adenosylhomocysteine

Cyclization to δ- and γ-Tocopherol

Tocopherol cyclase (TC) (EC 5.5.1.24) converts MPH and DMPH into tocopherols through intramolecular cyclization :

-

MPH → δ-tocopherol : A single methyl group on the chromanol ring.

-

DMPH → γ-tocopherol : Two methyl groups on the chromanol ring .

| Precursor | Product | Methyl Groups |

|---|---|---|

| MPH | δ-tocopherol | 1 |

| DMPH | γ-tocopherol | 2 |

Final Methylation to α-Tocopherol

γ-Tocopherol is further methylated by γ-tocopherol methyltransferase (TMT) (EC 2.1.1.95) to form α-tocopherol , the most biologically active vitamin E form:

HGA+PPHPTMPHMPHMTDMPHTCγ tocopherolTMTα tocopherol

Structural and Mechanistic Insights

-

MPH Structure : A 2-methylbenzene-1,4-diol substituted with a phytyl chain at position 6 (C₂₇H₄₆O₂) .

-

Phytyl Chain Configuration : The (2E)-3,7,11,15-tetramethylhexadec-2-en-1-yl group enables lipid solubility, critical for membrane localization .

-

Enzyme Specificity : HPT and MPHMT remain uncharacterized in trypanosomatid parasites, suggesting evolutionary divergence in tocopherol pathways .

Research Implications

Propiedades

Número CAS |

54432-31-4 |

|---|---|

Fórmula molecular |

C27H46O2 |

Peso molecular |

402.7 g/mol |

Nombre IUPAC |

2-methyl-6-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]benzene-1,4-diol |

InChI |

InChI=1S/C27H46O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-15-23(5)16-17-25-19-26(28)18-24(6)27(25)29/h16,18-22,28-29H,7-15,17H2,1-6H3/b23-16+ |

Clave InChI |

GTWCNYRFOZKWTL-XQNSMLJCSA-N |

SMILES |

CC1=CC(=CC(=C1O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)O |

SMILES isomérico |

CC1=CC(=CC(=C1O)C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)O |

SMILES canónico |

CC1=CC(=CC(=C1O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.